N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

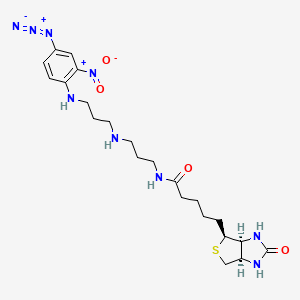

C22H33N9O4S |

|---|---|

Peso molecular |

519.6 g/mol |

Nombre IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propylamino]propyl]pentanamide |

InChI |

InChI=1S/C22H33N9O4S/c23-30-29-15-7-8-16(18(13-15)31(34)35)25-11-3-9-24-10-4-12-26-20(32)6-2-1-5-19-21-17(14-36-19)27-22(33)28-21/h7-8,13,17,19,21,24-25H,1-6,9-12,14H2,(H,26,32)(H2,27,28,33)/t17-,19-,21-/m0/s1 |

Clave InChI |

XNCXYYZHGGLPHP-CUWPLCDZSA-N |

SMILES isomérico |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCNCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])NC(=O)N2 |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NCCCNCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])NC(=O)N2 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine: A Photoaffinity Probe for Polyamine Transport Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines such as spermidine, spermine, and their analogue norspermidine are crucial regulators of cell growth, differentiation, and death. Their intracellular concentrations are tightly controlled by a dedicated polyamine transport system (PTS). Dysregulation of the PTS is a hallmark of numerous pathologies, including cancer, making it a compelling target for therapeutic intervention. This guide provides an in-depth examination of N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine, a powerful trifunctional chemical probe designed to identify and characterize the protein components of the PTS. We will explore its mechanism of action, detail robust experimental protocols for its application in photoaffinity labeling, and discuss the critical parameters for successful experimental design and data interpretation.

Introduction: Unmasking the Polyamine Transporter

The study of membrane transport proteins is often hampered by their low abundance and the transient nature of their interactions with substrates. This compound is a sophisticated molecular tool engineered to overcome these challenges in the context of polyamine biology. This molecule is a derivative of biotin and norspermidine, designed for the specific task of identifying proteins that bind and transport polyamines.[1]

Its structure is a masterful integration of three key functional domains:

-

A Norspermidine Moiety: This polyamine analogue acts as the "bait," selectively guiding the probe to the substrate-binding pocket of polyamine transporters.[2][3]

-

A Photo-reactive Aryl Azide Group (4-Azido-2-nitrophenyl): This group remains inert in the dark but, upon exposure to UV light, converts into a highly reactive nitrene intermediate. This nitrene can then form a stable, covalent bond with nearby amino acid residues within the transporter's binding site.[4][5]

-

A Biotin Tag: This serves as a high-affinity handle for the detection, purification, and enrichment of the covalently labeled transporter protein using streptavidin-based affinity matrices.

By combining these features, the probe allows researchers to permanently "tag" and subsequently isolate and identify the elusive protein components of the polyamine transport system.

Mechanism of Action: From Reversible Binding to Irreversible Capture

The utility of this compound lies in a sequential, multi-step process that transforms a transient biological interaction into a stable, detectable complex.

First, the norspermidine portion of the probe mimics natural polyamines, facilitating its recognition and binding by the active site of a polyamine transporter on the cell membrane. In the absence of light, this binding is reversible, much like a natural substrate.[6]

The critical step is photoactivation . Upon irradiation with UV light (typically ~320-360 nm), the azido group (-N3) on the nitrophenyl ring rapidly decomposes, releasing dinitrogen gas (N2) and generating a highly reactive nitrene intermediate. This nitrene is exceptionally unstable and will readily insert into any nearby C-H or N-H bond, forming a permanent covalent linkage with the protein.[5] Because this reaction occurs microseconds after photolysis, the covalent bond is formed almost exclusively with the protein to which the probe was bound at the moment of UV exposure.

Finally, the now covalently-linked biotin tag protrudes from the transporter, enabling downstream applications. The tagged protein can be solubilized from the membrane and selectively captured using streptavidin-conjugated beads, separating it from all other cellular proteins for subsequent analysis by techniques like mass spectrometry or Western blotting.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Functional identification of bacterial spermine, thermospermine, norspermine, norspermidine, spermidine, and N1-aminopropylagmatine synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of spermidine and norspermidine dimers as high affinity polyamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling of peptide binding sites of prolyl 4-hydroxylase with N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [kb.osu.edu]

- 6. Photoaffinity labeling of the mitochondrial phosphate carrier by 4-azido-2-nitrophenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Photo-Affinity Labeling using N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine for Target Identification

Introduction

Photo-affinity labeling (PAL) is a powerful chemoproteomic technique for identifying the direct binding partners of small molecules within a complex biological system.[1][2] This method utilizes a specially designed chemical probe that, upon photoactivation, forms a covalent bond with its interacting protein, enabling subsequent enrichment and identification. This guide provides an in-depth overview of the mechanism and application of a specific PAL reagent, N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine (hereafter referred to as ANB-Norspermidine), a tool designed to elucidate the protein interactome of polyamines.

Polyamines, such as spermidine and its analog norspermidine, are ubiquitous polycations crucial for a multitude of cellular processes, including cell growth, proliferation, and signal transduction.[3][4] They exert their function by interacting with macromolecules like DNA, RNA, and a diverse array of proteins. Identifying these protein interactors is key to understanding the molecular mechanisms of polyamine action. ANB-Norspermidine is a trifunctional probe engineered precisely for this purpose. Its structure comprises three key domains:

-

Norspermidine Backbone: This polyamine analog serves as the "bait" or targeting moiety, directing the probe to the natural binding sites of polyamines within the proteome.[5][6]

-

Azido-nitrophenyl Group: A classic photoreactive group.[7][8] In its inert state in the dark, it allows the norspermidine moiety to bind its target. Upon irradiation with UV light, it transforms into a highly reactive nitrene, which rapidly forms a stable covalent bond with nearby amino acid residues.[7][8][9]

-

Biotinyl Group: A high-affinity "handle" for detection and purification. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, allowing for highly efficient capture of the covalently crosslinked protein-probe complexes from complex mixtures like cell lysates.[10][11]

This guide will detail the core mechanism of ANB-Norspermidine, provide expert guidance on experimental design, and present validated protocols for its use in identifying novel polyamine-binding proteins.

Core Mechanism of Action

The utility of ANB-Norspermidine hinges on a sequential, three-step mechanism: targeted binding, photo-induced covalent crosslinking, and affinity-based capture.

Step 1: Reversible Binding to Target Initially, the probe is incubated with the biological sample (e.g., cell lysate, purified protein) in the absence of UV light. During this phase, the norspermidine portion of the probe non-covalently and reversibly binds to its protein targets, driven by the same electrostatic and hydrophobic forces that govern natural polyamine-protein interactions.[3][5]

Step 2: Photo-induced Covalent Crosslinking Upon exposure to long-wave UV light (typically 300-360 nm), the azido-nitrophenyl group is activated.[8] The azide (N₃) moiety loses a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds of proximal amino acid side chains or the polypeptide backbone, resulting in the formation of a stable, covalent bond between the probe and its target protein.[7][9] This effectively "traps" the transient interaction.

Step 3: Affinity Capture and Identification With the target protein now covalently and permanently tagged with biotin, the complex can be isolated. The cell lysate is typically incubated with streptavidin-conjugated beads (e.g., agarose or magnetic beads).[10][12] The exceptionally high affinity of the biotin-streptavidin interaction ensures that only the labeled proteins are captured, while non-specific binders are removed through a series of stringent washes.[10][13] The enriched proteins are then eluted from the beads and identified using downstream proteomic techniques, most commonly mass spectrometry.[14][15]

Caption: Workflow of photo-affinity labeling with ANB-Norspermidine.

Experimental Design & Considerations

The success of a photo-affinity labeling experiment relies on careful optimization and the inclusion of rigorous controls. As a Senior Application Scientist, I emphasize that these are not mere suggestions but pillars of a self-validating system.

Key Experimental Parameters

-

Probe Concentration: The optimal concentration of ANB-Norspermidine must be determined empirically for each system. A concentration titration experiment is critical. Too low a concentration will yield insufficient signal, while too high a concentration can lead to non-specific binding and crosslinking, increasing background.

-

UV Irradiation:

-

Wavelength: Nitrophenyl azides are efficiently activated by long-wave UV light (300-460 nm), which is less damaging to proteins and other biomolecules than short-wave UV.[8] A common choice is 365 nm.

-

Time and Intensity: The duration and power of UV exposure are critical. Insufficient irradiation leads to poor crosslinking efficiency. Conversely, excessive exposure can cause protein damage and denaturation. An initial time-course experiment is recommended, using an instrument like a Stratalinker which provides controlled UV dosage.[7]

-

Essential Controls for Data Integrity

To ensure the trustworthiness of the results, the following controls are mandatory:

-

No UV Control (-UV): A sample prepared identically but not exposed to UV light. Any proteins identified in this control represent non-covalent binders to the probe or beads and must be considered background. Covalent labeling should be strictly UV-dependent.

-

Competition Control (+ Unlabeled Ligand): The sample is pre-incubated with a significant molar excess (e.g., 50-100 fold) of unlabeled norspermidine before the addition of the ANB-Norspermidine probe.[5] A genuine target's labeling will be significantly reduced or eliminated in this condition, as the unlabeled competitor occupies the specific binding site. This control is paramount for demonstrating binding specificity.[6]

-

Probe-Only Control (No Lysate): This control, containing only the probe and buffer, is subjected to the full procedure to check for probe aggregation or non-specific binding to the affinity matrix or reaction tubes.

Caption: Logical workflow of essential controls for photo-affinity labeling.

Detailed Experimental Protocols

The following protocols provide a robust framework. Researchers should adapt concentrations, volumes, and incubation times to suit their specific experimental system.

Protocol 1: Photo-Affinity Labeling in Cell Lysate

-

Preparation of Cell Lysate:

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in a suitable non-amine, non-thiol containing buffer (e.g., HEPES or phosphate-based buffer) supplemented with protease and phosphatase inhibitors.[10][16] Avoid buffers like Tris or glycine, which can quench the reactive nitrene.[16]

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove debris.[10]

-

Determine the protein concentration of the supernatant using a BCA assay. Adjust concentration to 1-5 mg/mL.

-

-

Labeling Reaction:

-

Set up three reaction tubes for the main experiment, -UV control, and competition control.

-

To the competition control tube, add unlabeled norspermidine to a final concentration of 50-100 µM. Incubate for 30 minutes at 4°C.

-

Add ANB-Norspermidine (from a DMSO stock) to all tubes to a final concentration of 1-10 µM.

-

Incubate all tubes for 1 hour at 4°C with gentle rotation, protected from light.

-

-

UV Crosslinking:

-

Transfer the mixtures to a petri dish or a multi-well plate on ice.

-

Place the samples in a UV crosslinker (e.g., Stratalinker) and irradiate with 365 nm UV light for 5-15 minutes. Keep the "-UV" control sample covered in foil.

-

Protocol 2: Affinity Purification of Labeled Proteins

-

Bead Preparation:

-

Capture of Biotinylated Proteins:

-

Add the UV-irradiated (and -UV control) lysates to the equilibrated beads.

-

Incubate for 1-2 hours at 4°C with gentle end-over-end rotation to allow binding.[10]

-

-

Washing:

-

Pellet the beads on a magnetic rack and discard the supernatant.

-

Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series could be:

-

2x with Lysis Buffer + 0.5 M NaCl

-

2x with Lysis Buffer

-

2x with 1 M KCl[13]

-

2x with a final buffer suitable for mass spectrometry (e.g., 50 mM Ammonium Bicarbonate).

-

-

-

Elution and Preparation for Mass Spectrometry:

-

Since the biotin-streptavidin bond is extremely strong, elution often requires denaturing conditions or on-bead digestion.[13][17]

-

On-bead Digestion (Recommended): Resuspend the washed beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate) with a reducing agent (like DTT), alkylating agent (like iodoacetamide), and trypsin. Incubate overnight at 37°C. The resulting peptides in the supernatant can be directly analyzed by LC-MS/MS.

-

Data Analysis and Interpretation

| Result Condition | Expected Outcome on Western Blot (Streptavidin-HRP) or MS | Interpretation |

| Main Experiment (+UV) | Strong signal/high peptide count for a specific protein. | Putative binding partner. |

| No UV Control (-UV) | No signal or significantly reduced signal/peptide count. | Interaction is covalent and light-dependent. |

| Competition Control | No signal or significantly reduced signal/peptide count. | The probe binds to a specific norspermidine binding site. |

A protein is considered a high-confidence interactor only if its signal is strong in the main experiment and substantially diminished in both the "-UV" and "Competition" controls.

Conclusion

This compound is a meticulously designed chemical tool that enables the discovery of direct protein binding partners of polyamines in their native environment. Its mechanism, rooted in specific binding, photo-activated covalent capture, and high-affinity purification, provides a robust workflow for target identification. By adhering to the principles of careful optimization and, most critically, the inclusion of stringent, self-validating controls, researchers can confidently map the polyamine interactome, paving the way for a deeper understanding of the biological roles of these essential molecules.

References

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling - Wikipedia [en.wikipedia.org]

- 3. Profiling polyamine–protein interactions in live cells through photoaffinity labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. Spermidine-Binding Proteins. Purification and Expression Analysis in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoaffinity labeling of a cell surface polyamine binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective labelling of cell-surface polyamine-binding proteins on leukaemic and solid-tumour cell types using a new polyamine photoprobe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. med.upenn.edu [med.upenn.edu]

- 12. neb.com [neb.com]

- 13. rockefeller.edu [rockefeller.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine: Structure, Synthesis, and Application in Target Identification

Abstract

This technical guide provides a comprehensive overview of the trifunctional chemical probe, N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular architecture of the probe, outlining the specific roles of its photoreactive nitrophenyl azide moiety, the high-affinity biotin tag, and the flexible norspermidine linker. We present a detailed, logical workflow for its application in photoaffinity labeling (PAL) experiments aimed at identifying and validating protein targets of small molecules. This guide offers field-proven insights into experimental design, including crucial control experiments, and provides step-by-step protocols for probe application, target protein enrichment, and downstream analysis. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this powerful tool in chemical biology and drug discovery.

Introduction: The Imperative for Target Identification in Modern Drug Discovery

The advent of phenotypic screening has revolutionized early-stage drug discovery, enabling the identification of bioactive small molecules with desired cellular effects. However, a significant bottleneck remains: the elucidation of the molecular targets and mechanisms of action of these compounds. Understanding the specific protein interactions that underpin a molecule's therapeutic or toxic effects is paramount for lead optimization, biomarker development, and predicting clinical outcomes. Photoaffinity labeling (PAL) has emerged as a powerful chemical biology strategy to address this challenge by forging a covalent bond between a small molecule probe and its interacting proteins within a native biological context.[1][2]

This compound is a sophisticated chemical probe engineered to facilitate the identification of protein targets through PAL. This guide will provide an in-depth exploration of its structure, a plausible synthetic route, and a detailed framework for its application.

Molecular Architecture and Functional Dissection

The efficacy of this compound as a photoaffinity probe is derived from its three key functional components: the photoreactive group, the affinity tag, and the linker.

| Component | Chemical Moiety | Function |

| Photoreactive Group | 4-Azido-2-nitrophenyl | Upon UV irradiation, the aryl azide group is converted into a highly reactive nitrene intermediate that forms a covalent bond with proximal amino acid residues of an interacting protein. The nitro group enhances the photoreactivity and shifts the activation wavelength to longer, less damaging wavelengths. |

| Affinity Tag | Biotin | Provides a high-affinity handle for the selective enrichment of the covalently cross-linked probe-protein complexes using streptavidin- or avidin-functionalized resins. |

| Linker | Norspermidine | A flexible hydrocarbon chain that spatially separates the photoreactive group and the biotin tag. This separation minimizes steric hindrance, allowing the probe to bind to its target protein without interference from the bulky biotin moiety. |

Below is a diagram illustrating the functional components of this compound.

Caption: Functional components of the photoaffinity probe.

Synthesis and Characterization

-

Synthesis of the N-hydroxysuccinimide (NHS) ester of biotin: This activates the carboxyl group of biotin for subsequent amide bond formation.

-

Synthesis of the 4-azido-2-nitrophenyl-functionalized norspermidine: This would involve the reaction of 4-fluoro-1-azido-3-nitrobenzene with norspermidine.

-

Coupling of the biotin-NHS ester with the functionalized norspermidine: The amine group of the azido-nitrophenyl-norspermidine would react with the biotin-NHS ester to form the final product.

Characterization

The successful synthesis of the probe would be confirmed through a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the presence of all expected protons and carbons in the final structure and to verify the connectivity of the different moieties.[4][5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight of the compound, providing an exact mass that corresponds to its molecular formula (C₂₂H₃₃N₉O₄S).[7]

-

UV-Visible Spectroscopy: The UV-Vis spectrum would show a characteristic absorbance maximum for the 4-azido-2-nitrophenyl chromophore, typically in the range of 320-400 nm.[8][9][10][11][12] This information is critical for determining the optimal wavelength for photoactivation.

Experimental Workflow: A Step-by-Step Guide to Photoaffinity Labeling

The following section outlines a detailed workflow for utilizing this compound to identify protein targets.

Caption: General workflow for photoaffinity labeling.

Step 1: Incubation with the Photoaffinity Probe

The initial step involves incubating the biological sample (live cells, cell lysate, or purified protein) with this compound.

-

Rationale: This allows the probe to diffuse into the cellular environment and interact with its potential protein targets.

-

Protocol:

-

Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).

-

Add the probe to the biological sample at a final concentration typically ranging from 1 to 100 µM. The optimal concentration should be determined empirically.

-

Incubate for a period of 30 minutes to 4 hours at an appropriate temperature (e.g., 37°C for live cells, 4°C for lysates).

-

Step 2: UV Irradiation for Covalent Crosslinking

This is the critical step where the covalent bond is formed between the probe and its target.

-

Rationale: UV light activates the aryl azide group, generating a highly reactive nitrene that rapidly inserts into nearby C-H or N-H bonds of the interacting protein.

-

Protocol:

-

Place the sample on ice to minimize heat-induced damage.

-

Irradiate the sample with a UV lamp at a wavelength of 320-360 nm. The optimal irradiation time and energy should be carefully titrated to maximize crosslinking while minimizing protein damage.

-

Step 3: Cell Lysis and Solubilization

For experiments conducted in live cells, the cells must be lysed to release the protein complexes.

-

Rationale: This step makes the biotinylated protein complexes accessible for affinity purification.

-

Protocol:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

Step 4: Biotin-Streptavidin Affinity Purification

The biotinylated probe-protein complexes are selectively captured from the complex mixture.

-

Rationale: The extremely high affinity of the biotin-streptavidin interaction allows for efficient and specific isolation of the labeled proteins.

-

Protocol:

-

Incubate the cell lysate with streptavidin-conjugated beads (e.g., agarose or magnetic beads) for 1-2 hours at 4°C with gentle rotation.

-

The beads will bind to the biotin tag on the probe, thereby capturing the entire probe-protein complex.

-

Step 5: Stringent Washes

This step is crucial for removing non-specifically bound proteins.

-

Rationale: Reducing background noise is essential for the confident identification of true interaction partners.

-

Protocol:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads multiple times with a series of buffers of increasing stringency (e.g., high salt, non-ionic detergents, and denaturants like urea).

-

Step 6: Elution of Bound Proteins

The captured proteins are released from the beads for downstream analysis.

-

Rationale: This step prepares the purified proteins for identification.

-

Protocol:

-

Denaturing Elution: Boil the beads in SDS-PAGE sample buffer containing a high concentration of free biotin to competitively elute the bound proteins.

-

On-Bead Digestion: Directly digest the bead-bound proteins with a protease like trypsin. The resulting peptides can then be analyzed by mass spectrometry.

-

Step 7: Downstream Analysis

The final step involves the identification and characterization of the captured proteins.

-

SDS-PAGE and Western Blotting: Visualize the enriched proteins by Coomassie or silver staining. If an antibody against a suspected target is available, Western blotting can be used for confirmation.

-

Mass Spectrometry: The eluted proteins or digested peptides are analyzed by mass spectrometry to identify the unknown protein targets.

The Cornerstone of Trustworthiness: Self-Validating Systems through Control Experiments

The interpretation of photoaffinity labeling results relies heavily on a series of well-designed control experiments to ensure the specificity of the observed interactions.

| Control Experiment | Purpose | Expected Outcome |

| No UV Irradiation | To control for proteins that bind non-covalently to the probe or the affinity matrix. | No enrichment of the target protein. |

| Competition with Parent Compound | To demonstrate that the probe binds to the same site as the unmodified bioactive molecule. | A significant reduction in the labeling of the target protein in the presence of an excess of the unlabeled parent compound.[1] |

| Probe Only (No Biological Sample) | To identify any contaminants from the probe solution or the affinity matrix. | No protein bands should be observed. |

| Irradiation of a "Scrambled" or Inactive Probe | To ensure that the observed labeling is dependent on the specific binding of the probe and not just non-specific photoreactivity. | No or significantly reduced labeling of the target protein. |

Field-Proven Insights: Troubleshooting Common Challenges

| Problem | Potential Cause | Suggested Solution |

| No or Low Labeling Efficiency | - Insufficient UV irradiation- Probe concentration too low- Probe degradation | - Optimize UV exposure time and intensity- Increase probe concentration- Use freshly prepared probe solutions |

| High Background/Non-specific Binding | - Insufficient washing- Probe is "sticky" and binds non-specifically to abundant proteins | - Increase the stringency and number of washes- Include a pre-clearing step with unconjugated beads- Perform competition experiments to distinguish specific from non-specific binding |

| Protein Degradation | - Excessive UV irradiation- Protease activity during sample preparation | - Reduce UV exposure- Ensure the use of fresh and effective protease inhibitors |

Conclusion: Bridging the Gap from Phenotype to Target

This compound represents a powerful tool in the arsenal of chemical biologists and drug discovery scientists. Its trifunctional design enables the covalent capture, enrichment, and subsequent identification of protein targets of bioactive small molecules. By following the structured workflow and incorporating the essential control experiments outlined in this guide, researchers can confidently identify novel protein-ligand interactions, thereby accelerating the journey from a phenotypic hit to a validated drug target. The principles and protocols detailed herein provide a robust framework for the successful application of this and similar photoaffinity probes in elucidating the molecular basis of drug action.

References

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [kb.osu.edu]

- 4. rsc.org [rsc.org]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

- 6. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phenol, 4-nitro- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Nitrophenyl Azide Photo-Reactive Chemistry: A Comparative Analysis of Sulfo-SANPAH and Biotinylated Probes

Introduction: Capturing Molecular Interactions in Time and Space

In the intricate landscape of cellular biology and drug discovery, understanding how molecules interact is paramount. Many crucial biological interactions are transient, weak, or part of complex assemblies, making them notoriously difficult to capture and analyze. Photo-activatable cross-linking offers a powerful solution, providing temporal control to covalently trap interacting molecules in their native environment. This guide delves into the core of a widely used class of photo-reactive reagents: those based on nitrophenyl azides. We will provide an in-depth exploration of two exemplary molecules that share this core chemistry but are designed for fundamentally different applications: Sulfo-SANPAH, a heterobifunctional cross-linker, and N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine, a photo-activatable biotinylation probe. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing not only protocols but also the underlying causality to empower rational experimental design.

The Engine of Photocrosslinking: The Nitrophenyl Azide Group

The power of these reagents stems from the 4-azido-2-nitrophenyl group. In its native state, this functional group is chemically inert, allowing the reagent to be introduced into a biological system without causing immediate, uncontrolled reactions.[1] The magic happens upon exposure to a specific wavelength of ultraviolet (UV) light.

Mechanism of Action: Upon irradiation with long-wave UV light (typically 320-350 nm), the aryl azide group expels a molecule of nitrogen gas (N₂) and forms a highly reactive, short-lived intermediate known as a nitrene.[2][3] This nitrene can then rapidly and non-selectively insert into any proximal C-H or N-H bonds.[3] It can also react with double bonds or engage in ring expansion to react with nucleophiles, with the reaction path being influenced by the local chemical environment.[2][3] The presence of the nitro group on the phenyl ring is critical; it shifts the required activation wavelength to a longer, less damaging range compared to simple phenyl azides, which require short-wave UV light that can be harmful to biomolecules.[1]

Figure 1: Photo-activation of the nitrophenyl azide group.

Sulfo-SANPAH: The Directed Heterobifunctional Crosslinker

Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate, or Sulfo-SANPAH, is a quintessential heterobifunctional cross-linker.[2] This means it possesses two different reactive groups at opposite ends of a spacer arm, enabling a controlled, two-step cross-linking strategy.[4]

Structural Breakdown & Causality:

-

Sulfo-NHS Ester: One end features a sulfated N-hydroxysuccinimide (NHS) ester. This group reacts specifically and efficiently with primary amines (–NH₂), such as those on the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[5] The reaction is optimal at a pH of 7-9.[2][3] The inclusion of the sulfonyl group renders the entire molecule water-soluble, which is a critical feature that prevents it from crossing cell membranes and restricts its reactivity to targets on the cell surface or in aqueous environments.[3]

-

Nitrophenyl Azide: The other end is the photo-reactive nitrophenyl azide group, as described above.

-

Spacer Arm: A hexanoate linker provides an 18.2 Å spacer arm, which defines the maximum distance between the two molecules that can be cross-linked.[6] The length of the spacer is a crucial experimental parameter, as it dictates the spatial resolution of the interaction being probed.[7][8]

This dual-functionality allows a researcher to first covalently attach Sulfo-SANPAH to a purified "bait" protein via its amine groups in a controlled, light-free reaction. After removing any excess, unreacted cross-linker, the bait protein, now decorated with photo-activatable azide groups, can be introduced into a complex biological system. When the bait protein engages with its binding partner ("prey"), UV irradiation is used to activate the azide, covalently trapping the prey molecule.

Figure 2: The two-step experimental workflow for Sulfo-SANPAH.

Experimental Protocol: Cross-linking Cell Surface Proteins

This protocol provides a self-validating framework for identifying interaction partners of a specific cell-surface protein.

-

Reagent Preparation (Critical):

-

Allow the vial of Sulfo-SANPAH to equilibrate to room temperature before opening to prevent moisture condensation, which hydrolyzes the NHS ester.

-

Prepare buffers. Causality: Do NOT use buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target protein for reaction with the NHS ester.[3] A suitable buffer is Phosphate-Buffered Saline (PBS), pH 7.4-8.0.

-

Immediately before use, dissolve Sulfo-SANPAH in a non-amine-containing, aqueous buffer (e.g., PBS) or water to a stock concentration of ~10 mM.[3] Do not store the reconstituted reagent.

-

-

Step 1: Labeling the Bait Protein (Light-Free):

-

Incubate your purified "bait" protein with a 20- to 50-fold molar excess of Sulfo-SANPAH.[3] The optimal ratio must be determined empirically.

-

Allow the reaction to proceed for 30-60 minutes at room temperature in the dark.

-

Remove excess, unreacted Sulfo-SANPAH using a desalting column or dialysis against the appropriate amine-free buffer. This step is crucial to prevent non-specific cross-linking in the next stage.

-

-

Step 2: Cross-linking Reaction (Photo-activation):

-

Introduce the labeled bait protein to the cell culture or protein mixture containing the putative "prey."

-

Allow sufficient time for the biological interaction to occur (e.g., 15-30 minutes).

-

Expose the sample to UV light (320-350 nm). A high-wattage lamp placed 5-10 cm from the sample is recommended. Irradiation time (typically 5-15 minutes) should be optimized.

-

Self-Validation Control: Prepare a parallel sample that is not exposed to UV light. The absence of cross-linked products in this control validates that the covalent linkage is light-dependent.

-

-

Analysis:

-

Lyse the cells and analyze the protein complexes using SDS-PAGE and Western blotting with an antibody against the bait protein. A higher molecular weight band corresponding to the bait-prey complex should appear only in the UV-exposed sample.

-

This compound: The Proximity Biotinylation Probe

While sharing the same photo-reactive nitrophenyl azide group, this molecule serves a different purpose. It is not a traditional cross-linker but a photo-activatable biotinylation reagent designed for proximity labeling or "label transfer."[9]

Structural Breakdown & Causality:

-

Nitrophenyl Azide: The photo-reactive "warhead" that, upon UV activation, will covalently attach to any molecule in its immediate vicinity.

-

Biotin: A high-affinity tag that can be strongly and specifically captured by streptavidin or avidin proteins.[10] This enables the subsequent enrichment and identification of the molecules that have been labeled.

-

Norspermidine Spacer: This polyamine chain acts as a flexible linker. Its length and chemical nature influence the labeling radius and solubility of the reagent.

Unlike the directed approach of Sulfo-SANPAH, this reagent is typically used to map a general molecular neighborhood. For instance, it can be targeted to a specific cellular compartment or conjugated to a protein of interest. Upon photo-activation, it will "tag" all nearby molecules with biotin. These biotinylated proteins can then be isolated by streptavidin affinity chromatography and identified by mass spectrometry.

Figure 3: The proximity labeling workflow for a photo-activatable biotin probe.

Comparative Analysis: Choosing the Right Tool for the Job

The choice between Sulfo-SANPAH and a photo-activatable biotin probe is dictated entirely by the experimental question.

| Feature | Sulfo-SANPAH | This compound |

| Primary Goal | Covalently link a known "bait" to its direct binding partner(s). | Identify all molecules within a specific spatial radius ("proximity labeling"). |

| Reactive Group 1 | Sulfo-NHS Ester (Amine-reactive) | Nitrophenyl Azide (Photo-reactive) |

| Reactive Group 2 | Nitrophenyl Azide (Photo-reactive) | Biotin (Affinity Tag) |

| Workflow Type | Two-step, directed cross-linking | One-step, proximity labeling followed by affinity capture |

| Solubility | Water-soluble (membrane-impermeable).[3] | Dependent on the spacer; norspermidine suggests some aqueous solubility. |

| Key Output | Identification of a stable, cross-linked complex (e.g., via Western Blot). | A list of biotinylated proteins identified by mass spectrometry. |

| Typical Question | "What protein does my purified Protein X directly bind to on the cell surface?" | "What proteins are in the immediate vicinity of Protein Y inside the cell?" |

Field-Proven Insights & Troubleshooting

-

Buffer Integrity is Non-Negotiable: For any NHS-ester chemistry, including the first step with Sulfo-SANPAH, the absence of extraneous primary amines is critical for success.[3][11] Always use freshly prepared, non-amine buffers.

-

Light Source Matters: The efficiency of photo-activation depends on the wavelength, intensity, and duration of UV exposure.[3] Low-wattage lamps may result in poor cross-linking efficiency.[3] Optimal conditions (lamp distance, exposure time) must be empirically determined for each experimental setup.

-

Quenching Unreacted Reagents: After the amine-reaction step with Sulfo-SANPAH, any remaining reactivity can be quenched by adding a high concentration of an amine-containing buffer like Tris before proceeding to the photo-activation step. Similarly, after photo-activation, unreacted nitrenes can be quenched by adding reagents like dithiothreitol (DTT), although this should be done with care as DTT can also reduce azide groups if present before photolysis.[11]

-

Controls are Key for Trustworthiness: The single most important control for any photo-reactive cross-linking experiment is the "no UV" sample. This sample undergoes identical treatment except for the UV exposure step. The absence of the desired product in this control is the definitive proof of a successful, light-dependent covalent capture.

Conclusion

While built upon the same nitrophenyl azide photo-reactive core, Sulfo-SANPAH and this compound are distinct tools with complementary functions. Sulfo-SANPAH is a scalpel, designed to precisely link a known protein to its direct, amine-containing interactors in a controlled, two-step process. In contrast, the biotinylated probe is a wider net, designed to survey the molecular neighborhood of a specific location through proximity-based labeling and subsequent affinity capture. Understanding the fundamental differences in their structure, mechanism, and experimental application empowers researchers to select the appropriate reagent to illuminate the complex and dynamic molecular interactions that drive biological function.

References

- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. cephamls.com [cephamls.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. korambiotech.com [korambiotech.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. medkoo.com [medkoo.com]

- 7. Effect of spacer arm length on protein retention on a strong cation exchange adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of spacer arm length of an adhesion ligand coupled to an alginate gel on the control of fibroblast phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Introduction to Crosslinking and Photoactivatable Reagents—Section 5.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

A Senior Application Scientist's Guide to the Synthesis of N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the chemical synthesis of N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine. This heterobifunctional reagent is a powerful tool in chemical biology and proteomics, designed for photoaffinity labeling and subsequent affinity-based capture of interacting biomolecules. The molecule strategically integrates three key functional components: a biotin moiety for high-affinity binding to streptavidin, a photoreactive 4-azido-2-nitrophenyl group for UV-light-induced covalent crosslinking, and a flexible norspermidine linker. We will dissect the rationale behind the synthetic strategy, provide a detailed step-by-step experimental protocol, and outline the necessary characterization techniques to validate the final product. This document is intended to serve as a practical and scientifically grounded resource for researchers aiming to produce and utilize this versatile molecular probe.

Introduction: The Rationale of a Trifunctional Probe

The study of molecular interactions, particularly transient protein-protein or protein-ligand interactions, is fundamental to understanding cellular processes and developing targeted therapeutics. This compound is a molecular probe engineered to "trap" and identify these interactions. Its design is a classic example of a trifunctional chemical tool.[1][2]

-

The Biotin Handle: Biotin's interaction with avidin and streptavidin is one of the strongest non-covalent bonds known in nature, with an association constant (Ka) of approximately 10¹⁵ M⁻¹.[3] This makes it an exceptional tag for the affinity purification of crosslinked complexes from complex biological mixtures like cell lysates.[2]

-

The Photoreactive Group: The 4-azido-2-nitrophenyl moiety is a widely used photoaffinity label.[4][5] It remains chemically inert in the dark, allowing for controlled binding to a target. Upon irradiation with UV light (typically 300-360 nm), the aryl azide group rapidly decomposes to form a highly reactive triplet nitrene intermediate.[6][7][8] This nitrene can non-specifically insert into adjacent C-H or N-H bonds, forming a stable covalent bond with nearby interacting molecules.[9]

-

The Norspermidine Linker: The norspermidine scaffold is a polyamine that serves as a flexible spacer.[10][11] This linker separates the biotin tag from the photoreactive group, minimizing steric hindrance and allowing each component to function optimally.

The combination of these features enables a powerful experimental workflow: incubate the probe with a biological sample, initiate covalent crosslinking to nearby interactors with UV light, lyse the cells, and then use streptavidin-coated beads to isolate the probe along with its covalently bound partners for identification by mass spectrometry.

Overall Synthetic Strategy

The synthesis is logically approached as a two-step sequential process. This strategy ensures regioselectivity and prevents unwanted side reactions, such as the formation of doubly biotinylated or doubly photo-labeled products. The core principle is to first selectively modify one of the terminal primary amines of norspermidine with biotin, purify the mono-substituted intermediate, and then react the remaining terminal primary amine with the photo-labeling reagent.

Caption: High-level workflow for the two-step synthesis.

Experimental Protocol

Safety Precaution: Aryl azides are potentially explosive and should be handled with care. Avoid heat, friction, and shock. All reactions involving azides should be conducted in a well-ventilated fume hood behind a blast shield.

Materials and Equipment

| Reagents & Solvents | Equipment |

| Norspermidine | Magnetic stirrer with heating plate |

| Biotin N-hydroxysuccinimide ester (Biotin-NHS) | Round-bottom flasks |

| 4-Fluoro-1-azido-2-nitrobenzene | Condenser and inert gas line (N₂ or Ar) |

| N,N-Dimethylformamide (DMF), anhydrous | Thin Layer Chromatography (TLC) plates |

| Triethylamine (TEA) | Flash chromatography system |

| Dichloromethane (DCM) | Rotary evaporator |

| Methanol (MeOH) | High-resolution mass spectrometer (HRMS) |

| Ethyl Acetate (EtOAc) | Nuclear Magnetic Resonance (NMR) spectrometer |

| Hexanes | UV lamp for TLC visualization |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | |

| Brine |

Step 1: Synthesis of N''-Biotinylnorspemidine (Intermediate)

This step involves the acylation of a primary amine on norspermidine with an activated biotin derivative. The use of an N-hydroxysuccinimide (NHS) ester of biotin is a well-established and highly efficient method for this transformation.[12] NHS esters react readily with primary amines under mild, slightly basic conditions to form a stable amide bond.[13][14][15] Using a controlled stoichiometry of Biotin-NHS helps to favor the desired mono-biotinylated product.

Reaction Scheme:

References

- 1. Photoreactive bioorthogonal lipid probes and their applications in mammalian biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Synthesis of (5-azido-2-nitrobenzoyl)amido, (4-azido-2-nitrophenyl)amino, and (5-azido-2-nitro-3,4, 6-trifluorophenyl)amino derivatives of 17alpha-methylamino-, 17alpha-ethylamino-, and 17alpha-propylamino-5alpha-dihydrotestosterone as reagents of different linker lengths for the photoaffinity labeling of sex hormone binding globulins and androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biotinylation Reagents with Diazirine and Azide for Photoproximity Labeling | TCI AMERICA [tcichemicals.com]

- 8. Radiochemical synthesis and photochemical properites of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling (Journal Article) | OSTI.GOV [osti.gov]

- 9. DSpace [kb.osu.edu]

- 10. A hybrid biosynthetic-catabolic pathway for norspermidine production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A hybrid biosynthetic-catabolic pathway for norspermidine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 14. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 15. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Photoaffinity Labeling Using N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine

Abstract

Photoaffinity labeling (PAL) is a powerful chemical biology technique for identifying protein-ligand interactions and elucidating the targets of bioactive small molecules directly within a complex biological system.[1][2] This guide provides a comprehensive technical overview of N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine, a trifunctional chemical probe designed for PAL applications. We will dissect the rational design of this reagent, detailing the specific roles of its three key moieties: the photoactivatable 4-azido-2-nitrophenyl group, the biotin affinity tag, and the norspermidine linker. This document provides field-tested, step-by-step protocols for experimental execution, emphasizes the critical importance of controls for data integrity, and discusses downstream analysis for target identification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for target deconvolution and validation.

Introduction: The Rationale and Power of Photoaffinity Labeling

Identifying the specific protein targets of a small molecule is a critical step in drug discovery and chemical biology. Photoaffinity labeling (PAL) offers a robust solution by creating a covalent bond between a ligand and its interacting protein(s) upon photoactivation.[1] This covalent capture allows for the stringent purification and subsequent identification of target proteins that would otherwise be lost during the harsh washing steps required to remove non-specific binders from a complex cellular lysate.

The core of the PAL technique lies in the design of a chemical probe that incorporates three essential features[2]:

-

Specificity Unit: A moiety that directs the probe to the protein of interest. In the case of this compound, the norspermidine component can serve this role, targeting proteins involved in polyamine transport or binding.

-

Photoreactive Group: A chemical group that is stable in the dark but, upon irradiation with UV light, converts into a highly reactive intermediate capable of forming a covalent bond with nearby amino acid residues.[1][3]

-

Reporter Tag: A handle for the detection and enrichment of the covalently labeled proteins.[2]

This guide focuses on a probe where these functionalities are embodied by norspermidine, a 4-azido-2-nitrophenyl group, and a biotin tag, respectively.

Reagent Deep Dive: Anatomy of this compound

The efficacy of a photoaffinity probe is dictated by the careful selection of its constituent parts. Let's examine the causality behind the design of this specific reagent.

-

The Photoreactive Head: 4-Azido-2-nitrophenyl The aryl azide group is a classical photoactivatable moiety.[1] Upon exposure to UV light (typically in the 330-370 nm range), it releases dinitrogen gas (N₂) to form a highly reactive nitrene intermediate.[4][5] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds of proximal amino acid side chains, effectively creating a permanent covalent link between the probe and the target protein.[1][4] The presence of the nitro group ortho to the azide serves to red-shift the absorption maximum, allowing for activation with longer, less cell-damaging UV wavelengths compared to simple phenyl azides.[4]

-

The Affinity Handle: Biotin The biotin tag is the linchpin for downstream purification. Biotin exhibits an extraordinarily high affinity for the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M), forming one of the strongest non-covalent interactions known in biology.[6] This robust interaction allows for the highly efficient capture of biotinylated proteins from a complex proteome onto a streptavidin-functionalized solid support, such as agarose or magnetic beads.[7][8] The strength of this bond permits extremely stringent washing conditions (e.g., with high salt, detergents, or chaotropic agents like urea) to eliminate non-specifically bound proteins, dramatically improving the signal-to-noise ratio of the experiment.[8][9]

-

The Spacer: Norspermidine Linker The linker is not merely a spacer; it is a critical determinant of the probe's behavior. The norspermidine backbone serves two primary purposes. First, it provides a flexible chain of a specific length that separates the photoreactive group from the bulky biotin tag, minimizing steric hindrance that could interfere with protein binding.[2] Second, as a polyamine, norspermidine itself can act as the specificity unit, directing the probe to proteins that are part of the polyamine transport system or that possess polyamine binding sites.[10][11] This makes the probe particularly useful for studying the biology of polyamines, which are crucial in cell growth and proliferation.

Mechanism of Action: From Reversible Binding to Covalent Capture

The following diagram illustrates the fundamental principle of photoaffinity labeling with this compound.

References

- 1. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. rockefeller.edu [rockefeller.edu]

- 9. ohsu.edu [ohsu.edu]

- 10. Synthesis of spermidine and norspermidine dimers as high affinity polyamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Norspermidine Is Not a Self-Produced Trigger for Biofilm Disassembly - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine: A Heterobifunctional Crosslinker for Photoaffinity Labeling

For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, the identification of specific binding partners is a cornerstone of discovery. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these transient interactions. This guide provides a comprehensive technical overview of a key reagent in this field: N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine. We will delve into its core principles, provide a detailed experimental workflow, and offer insights born from field experience to empower your research endeavors.

Introduction: The Power of Proximity and Light

At its core, understanding biological processes requires the elucidation of how molecules interact. This compound is a heterobifunctional crosslinker designed to bridge the gap between interacting molecules, permanently linking them for subsequent identification and analysis. Its utility lies in its two distinct functional ends, connected by a spacer arm.

One end features a biotin moiety, a vitamin with an exceptionally high affinity for streptavidin. This biotin "handle" is crucial for the efficient enrichment and purification of the crosslinked complexes from a complex biological milieu.[1]

The other end is the workhorse of the crosslinking process: a 4-azido-2-nitrophenyl group. This seemingly unassuming chemical group is photoactivatable. Upon exposure to ultraviolet (UV) light, it transforms into a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules.[2][3] The strategic placement of the nitro group on the phenyl ring influences the photochemical properties of the azide.

This dual functionality allows for a two-stage process: first, the molecule of interest, tagged with this crosslinker, is allowed to bind to its target. Then, a pulse of UV light initiates the covalent crosslinking, effectively "freezing" the interaction. The biotin tag then enables the straightforward isolation of the target molecule.

The Science Behind the Covalent Capture: Mechanism of Action

The efficacy of this compound hinges on the photochemistry of the aryl azide group. Aryl azides are relatively stable in the dark and under typical physiological conditions, making them ideal for biological experiments. However, upon irradiation with UV light, typically in the range of 260-365 nm, the azide moiety undergoes photolysis, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive nitrene intermediate.[4]

The generated nitrene is electron-deficient and can undergo a variety of reactions with neighboring molecules, including insertion into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds, as well as addition to double bonds. This broad reactivity is a key advantage, as it does not require specific functional groups on the target protein for crosslinking to occur. The ortho-nitro group on the phenyl ring can influence the reactivity and stability of the nitrene intermediate, a critical factor in the design of effective photoaffinity labels.

Below is a diagram illustrating the photoactivation and crosslinking process:

Caption: Workflow of photoaffinity labeling.

Key Physicochemical and Technical Data

For the successful application of any chemical probe, a thorough understanding of its properties is paramount. The following table summarizes key data for this compound.

| Property | Value | Source |

| CAS Number | 786609-83-4 | [5] |

| Molecular Formula | C₂₂H₃₃N₉O₄S | [5] |

| Molecular Weight | 519.62 g/mol | N/A |

| Solubility | Soluble in DMSO and water. | [6][7] |

| Photoactivation Wavelength | Typically 260-365 nm (optimal range for related compounds is 320-350 nm) | [4] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [6] |

A Step-by-Step Guide to Photoaffinity Labeling and Analysis

The following protocol provides a robust framework for utilizing this compound to identify protein binding partners. This protocol is a synthesis of established methodologies and should be optimized for your specific biological system.

Experimental Design and Controls: The Foundation of Trustworthy Data

Before embarking on the full experiment, meticulous planning and the inclusion of proper controls are essential for data interpretation.

-

Negative Controls:

-

No UV irradiation: This control ensures that any observed interaction is light-dependent and not due to non-specific binding of the crosslinker.

-

No crosslinker: This control accounts for any endogenous biotinylated proteins in your sample.

-

-

Competition Control:

-

Excess unlabeled ligand: Pre-incubation with an excess of the unlabeled binding partner (the "bait") should reduce the signal from the biotinylated probe, demonstrating the specificity of the interaction.

-

Phase 1: Labeling the Target

-

Preparation of the Crosslinker Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10-50 mM. Store in small aliquots at -20°C, protected from light.

-

Incubation with the Target:

-

For in vitro experiments (e.g., with purified proteins or cell lysates), incubate your target with the crosslinker at a concentration typically ranging from 1-100 µM. The optimal concentration should be determined empirically.

-

For live-cell experiments, add the crosslinker to the cell culture medium. Incubation times can vary from 30 minutes to several hours.

-

-

UV Irradiation:

-

Transfer your sample to a suitable container (e.g., a petri dish or a quartz cuvette).

-

Place the sample on ice to minimize heat-induced damage.

-

Irradiate with a UV lamp at a wavelength between 320-350 nm. The duration of irradiation is critical and needs to be optimized; start with 5-15 minutes. Insufficient irradiation will lead to low crosslinking efficiency, while excessive exposure can cause protein damage.

-

Phase 2: Enrichment of Biotinylated Proteins

-

Cell Lysis (for cellular experiments): After irradiation, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Affinity Capture:

-

Add streptavidin-conjugated magnetic beads or agarose resin to the cell lysate or in vitro reaction mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.

-

-

Washing:

-

Pellet the beads/resin by centrifugation or using a magnetic stand.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., by adding detergents or increasing salt concentration) can improve the purity of the enriched proteins.

-

-

Elution:

-

Elute the biotinylated proteins from the streptavidin beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which will denature the proteins and disrupt the biotin-streptavidin interaction.

-

Phase 3: Analysis of Enriched Proteins

-

SDS-PAGE and Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining.

-

Confirm the presence of your bait protein and any potential binding partners by Western blotting using specific antibodies.

-

-

Mass Spectrometry for Protein Identification:

-

For unbiased identification of interacting proteins, the eluted sample can be subjected to proteomic analysis.

-

The protein mixture is typically digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The MS/MS data is then searched against a protein database to identify the proteins present in the sample.[1][8]

-

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for photoaffinity labeling.

Causality and Field-Proven Insights: The "Why" Behind the "How"

A successful photoaffinity labeling experiment is more than just following a protocol; it's about understanding the underlying principles and making informed decisions.

-

Choice of Spacer Arm: The norspermidine linker in this compound provides a flexible spacer of a defined length. This is a critical design feature, as the length of the spacer arm dictates the "reach" of the crosslinker. A shorter spacer will only capture proteins in very close proximity, while a longer spacer can identify components of a larger protein complex.

-

The Importance of the Nitro Group: The presence of the electron-withdrawing nitro group ortho to the azide has been shown in related compounds to influence the photoreactivity. It can affect the lifetime and insertion preferences of the nitrene intermediate. This subtle modification can be the difference between a successful and a failed experiment.

-

Self-Validating Systems: The inclusion of the competition control is what makes this a self-validating system. If the signal is not diminished by the presence of an excess of the unlabeled ligand, it strongly suggests that the observed interaction is non-specific. This internal validation is crucial for the trustworthiness of your results.

Conclusion: A Powerful Tool for Discovery

This compound is a versatile and powerful tool for the covalent capture and identification of protein-ligand and protein-protein interactions. By understanding its chemical principles and employing a well-controlled experimental design, researchers can confidently map the intricate molecular networks that govern biological function. This guide provides the foundational knowledge and a practical framework to integrate this technology into your research, paving the way for new discoveries in basic science and drug development.

References

- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. N-(4-AZIDO-2-NITROPHENYL)-N'-(3-BIOTINYLAMINO-PROPYL)-N'-METHYL-1,3-PROPANEDIAMINE ACETATE SALT | 96087-37-5 [chemicalbook.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Foundational Principles of Covalent Crosslinking

An In-depth Technical Guide to Amine-Reactive and Photo-Activatable Crosslinkers

Crosslinking is a powerful biochemical technique used to covalently connect two or more molecules, providing critical insights into their spatial proximity and interaction dynamics. The strategic selection of a crosslinking reagent is paramount and is primarily dictated by the functional groups present on the target biomolecules and the specific experimental objectives.

Amine-Reactive Crosslinkers: Targeting Primary Amines

Primary amines (-NH₂) are abundant in biological systems, most notably on the N-terminus of proteins and the side chains of lysine residues. This prevalence makes them a prime target for covalent modification.[1][2]

-

N-hydroxysuccinimide (NHS) Esters: As the most widely used class of amine-reactive reagents, NHS esters react with primary amines through nucleophilic acyl substitution to form stable, covalent amide bonds.[1][3] This reaction is highly dependent on pH, with optimal efficiency typically observed between pH 7.2 and 8.5.[4][5][6] Below this range, the amine group is protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis, which reduces conjugation efficiency.[4][5]

-

Isothiocyanates: This class of reagents also targets primary amines, forming a stable thiourea linkage. The reaction mechanism involves the nucleophilic attack of the amine on the isothiocyanate group.

Diagram 1: Amine-Reactive Crosslinking Mechanisms

Caption: Reaction schemes for NHS esters and isothiocyanates with primary amines.

Photo-Activatable Crosslinkers: Spatiotemporal Control of Ligation

Photo-activatable crosslinkers offer a distinct advantage by remaining inert until triggered by a specific wavelength of UV light.[7] This temporal control is invaluable for capturing transient or weak biomolecular interactions in their native context.

-

Aryl Azides: Upon exposure to UV light (typically 250-350 nm), aryl azides form a highly reactive nitrene intermediate.[7] This short-lived species can insert into C-H and N-H bonds or react with nucleophiles like primary amines.[7] Nitrophenyl azides are often preferred as they can be activated with longer wavelength UV light (300-460 nm), which helps to minimize potential photodamage to biological samples.[8]

-

Diazirines: This newer class of photo-crosslinkers is activated by longer-wavelength UV light (around 330-370 nm), further reducing the risk of sample damage.[7][8] Photoactivation generates a reactive carbene intermediate that can insert into a wide range of chemical bonds, including C-H, N-H, and O-H.[9][10] Diazirines are also noted for their small size, which minimizes steric hindrance.[9]

Diagram 2: Photo-Activatable Crosslinking Mechanisms

Caption: Activation pathways for aryl azide and diazirine photo-crosslinkers.

Part 2: Practical Methodologies and Experimental Protocols

Successful crosslinking experiments demand meticulous planning and execution. The following protocols provide a framework for common applications.

Protocol: Protein-Protein Crosslinking with an NHS Ester

This protocol outlines a general procedure for crosslinking two purified proteins using a homobifunctional NHS ester.

Materials:

-

Purified proteins of interest

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Homobifunctional NHS ester crosslinker (e.g., DSS, BS3)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Prepare a solution of the target proteins at a concentration of 1-10 mg/mL in an amine-free buffer.[6]

-

Crosslinker Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.[6]

-

Reaction: Add a 20- to 50-fold molar excess of the crosslinker stock solution to the protein solution.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 1-4 hours on ice.[5]

-

Quenching: Terminate the reaction by adding the quenching solution to react with any unreacted NHS ester.[6]

-

Analysis: Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.[11]

Protocol: In-Cell Photo-Crosslinking with a Diazirine Reagent

This protocol provides a workflow for capturing protein interactions within living cells.

Materials:

-

Adherent or suspension cells

-

Heterobifunctional diazirine crosslinker (containing an amine-reactive NHS ester)

-

Ice-cold PBS

-

UV lamp (365 nm)

-

Cell lysis buffer

-

Antibodies for immunoprecipitation

Procedure:

-

Cell Preparation: Wash cultured cells with ice-cold PBS to remove any amine-containing media components.[12]

-

Labeling: Incubate the cells with the NHS-ester-diazirine crosslinker in PBS to allow the NHS ester to react with surface proteins.

-

Removal of Excess Crosslinker: Wash the cells with ice-cold PBS to remove unreacted crosslinker.

-

Photoactivation: Irradiate the cells with a 365 nm UV lamp for 5-15 minutes on ice to activate the diazirine group and induce crosslinking.[12][13]

-

Cell Lysis: Lyse the cells using an appropriate buffer containing protease inhibitors.

-

Analysis: Use immunoprecipitation to isolate the protein of interest and its crosslinked partners, followed by analysis via Western blotting or mass spectrometry.

Diagram 3: Experimental Workflows

Caption: Step-by-step workflows for in vitro and in-cell crosslinking.

Part 3: Data Interpretation and Troubleshooting

The successful outcome of a crosslinking experiment is typically visualized as the appearance of higher molecular weight bands on an SDS-PAGE gel, representing the crosslinked complexes. Mass spectrometry provides a more detailed analysis, enabling the identification of the specific crosslinked residues.

Troubleshooting Common Issues:

| Problem | Potential Cause | Recommended Solution |

| No or Low Crosslinking Efficiency | Buffer incompatibility: Presence of primary amines (e.g., Tris) in the reaction buffer.[14] | Use an amine-free buffer such as PBS or HEPES.[4] |

| Inactive crosslinker: Hydrolysis of the NHS ester. | Prepare crosslinker stock solutions in anhydrous DMSO or DMF immediately before use.[6] | |

| Incorrect pH: Reaction pH is outside the optimal range for the specific chemistry. | Ensure the buffer pH is between 7.2-8.5 for NHS ester reactions.[4][6] | |

| Inefficient photoactivation: Inadequate UV light exposure. | Verify the wavelength and intensity of the UV lamp and optimize the exposure time and distance.[14] | |

| Excessive Aggregation/Precipitation | High crosslinker concentration: Molar excess of the crosslinker is too high. | Perform a titration to determine the optimal crosslinker-to-protein ratio.[15] |

| Hydrophobic crosslinker: The crosslinker itself promotes aggregation. | Consider using a water-soluble version of the crosslinker (e.g., Sulfo-NHS esters). | |

| Antibody Cannot Detect Crosslinked Protein | Epitope masking: The crosslinking has occurred within the antibody's binding site. | Use a polyclonal antibody or a different monoclonal antibody that targets a distinct epitope.[14] |

References

- 1. benchchem.com [benchchem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]

- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Unveiling Molecular Interactions: A Detailed Guide to Photoaffinity Labeling with N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine

This comprehensive guide provides an in-depth exploration of N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine, a powerful trifunctional reagent designed for the covalent capture and subsequent identification of interacting biomolecules. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate protein-protein, protein-small molecule, or protein-nucleic acid interactions. We will delve into the chemical principles underpinning its utility, provide detailed experimental protocols, and discuss critical considerations for successful application.

Introduction: The Power of Proximity-Based Covalent Capture

Understanding the intricate network of molecular interactions within a cell is fundamental to advancing our knowledge of biological processes and developing novel therapeutics. Photoaffinity labeling is a robust technique that enables the identification of binding partners by creating a covalent bond between a "bait" molecule and its interacting "prey" upon photoactivation.

This compound is a meticulously designed chemical probe that integrates three key functionalities into a single molecule:

-

A Photoactivatable Aryl Azide: The 4-azido-2-nitrophenyl group is a photoreactive moiety.[1][2] Upon exposure to long-wavelength UV light (typically 300-460 nm), it forms a highly reactive nitrene intermediate.[3] This nitrene can then non-specifically insert into adjacent C-H and N-H bonds, forming a stable covalent crosslink with a nearby interacting molecule.[3][4] The nitro group substitution allows for activation at longer, less damaging wavelengths compared to simple phenyl azides.[3]

-

A Biotin Handle for Affinity Purification: The biotin moiety serves as a high-affinity capture tag.[5] The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is exploited for the efficient enrichment of the cross-linked complexes from a complex biological lysate.[5]

-

A Norspermidine Linker: The norspermidine component acts as a flexible spacer arm, providing the necessary reach for the photoreactive group to interact with the binding partner. It also possesses its own binding promiscuity, potentially guiding the probe to specific cellular compartments or classes of proteins.